molecular formula C8H12N2O B1377916 2-(2-Methylpropyl)pyrazole-3-carbaldehyde CAS No. 1236366-12-3

2-(2-Methylpropyl)pyrazole-3-carbaldehyde

Cat. No.: B1377916
CAS No.: 1236366-12-3
M. Wt: 152.19 g/mol
InChI Key: REYVYCVUZQZAEQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)pyrazole-3-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 2-methylpropyl group attached to the second carbon of the pyrazole ring and an aldehyde group attached to the third carbon. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde typically involves the reaction of hydrazines with 1,3-dielectrophilic compounds such as 1,3-dicarbonyl compounds, enones, ynones, or vinyl ketones possessing a leaving group . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common electrophiles include halogens and alkylating agents.

Major Products Formed

    Oxidation: 2-(2-Methylpropyl)pyrazole-3-carboxylic acid.

    Reduction: 2-(2-Methylpropyl)pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methylpropyl)pyrazole-3-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various pyrazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)pyrazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyrazole ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methylpropyl)pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    2-(2-Methylpropyl)pyrazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    2-(2-Methylpropyl)pyrazole-3-nitrile: Similar structure but with a nitrile group instead of an aldehyde group.

Uniqueness

2-(2-Methylpropyl)pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to undergo specific chemical reactions that other similar compounds may not. This makes it a valuable intermediate in the synthesis of various pyrazole derivatives and other complex molecules.

Properties

IUPAC Name

2-(2-methylpropyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(2)5-10-8(6-11)3-4-9-10/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYVYCVUZQZAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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